Cas no 2679838-95-8 ((2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid)

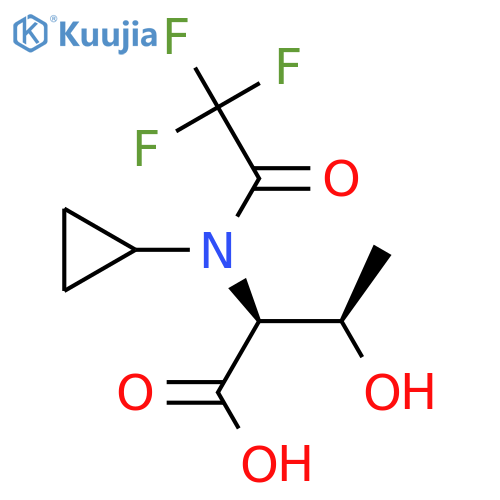

2679838-95-8 structure

商品名:(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28279739

- 2679838-95-8

- (2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid

-

- インチ: 1S/C9H12F3NO4/c1-4(14)6(7(15)16)13(5-2-3-5)8(17)9(10,11)12/h4-6,14H,2-3H2,1H3,(H,15,16)/t4-,6+/m1/s1

- InChIKey: JBOYVZCAEFEIRW-XINAWCOVSA-N

- ほほえんだ: FC(C(N([C@H](C(=O)O)[C@@H](C)O)C1CC1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 255.07184235g/mol

- どういたいしつりょう: 255.07184235g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 77.8Ų

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28279739-10.0g |

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid |

2679838-95-8 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-28279739-2.5g |

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid |

2679838-95-8 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-28279739-0.1g |

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid |

2679838-95-8 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-28279739-0.25g |

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid |

2679838-95-8 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-28279739-1.0g |

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid |

2679838-95-8 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-28279739-0.05g |

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid |

2679838-95-8 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-28279739-5.0g |

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid |

2679838-95-8 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-28279739-0.5g |

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid |

2679838-95-8 | 95.0% | 0.5g |

$809.0 | 2025-03-19 | |

| Enamine | EN300-28279739-1g |

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid |

2679838-95-8 | 1g |

$842.0 | 2023-09-09 | ||

| Enamine | EN300-28279739-10g |

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid |

2679838-95-8 | 10g |

$3622.0 | 2023-09-09 |

(2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

2679838-95-8 ((2S,3R)-2-(N-cyclopropyl-2,2,2-trifluoroacetamido)-3-hydroxybutanoic acid) 関連製品

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 503537-97-1(4-bromooct-1-ene)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬